DL-beta-Phenylalanine

Description

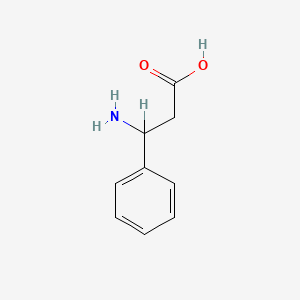

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOYFRCOTPUKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870691 | |

| Record name | (+/-)-3-Amino-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-19-7, 1664-54-6, 3646-50-2 | |

| Record name | DL-β-Phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Phenyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-3-phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3646-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 614-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-AMINO-3-PHENYLPROPANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-3-Amino-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-phenyl-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-3-phenylpropanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8YVW47H6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of DL-β-Phenylalanine from Benzaldehyde

Abstract: β-Phenylalanine, a non-proteinogenic β-amino acid, serves as a crucial chiral building block in medicinal chemistry and drug development. Its incorporation into peptide backbones can confer enhanced metabolic stability and unique conformational properties compared to its α-amino acid counterpart.[1][2][3] This guide provides an in-depth technical overview of the primary synthetic strategies for producing racemic (DL) β-phenylalanine, utilizing benzaldehyde as a cost-effective and readily available starting material. We will dissect the core chemical principles, mechanistic pathways, and detailed experimental protocols for the Rodionov-Johnson reaction and Mannich-type syntheses, offering field-proven insights for researchers, chemists, and professionals in pharmaceutical development.

Section 1: Introduction to β-Phenylalanine: A Scaffold of Therapeutic Interest

β-Amino acids are distinguished from their natural α-analogues by the presence of an additional methylene group in their carbon backbone, shifting the amino group to the β-position relative to the carboxyl group. This seemingly minor structural alteration has profound implications. β-Phenylalanine and its derivatives (β-PADs) are integral components of various therapeutic agents and are valued for their ability to mimic natural peptides while resisting enzymatic degradation.[1][2] The phenyl group provides a versatile scaffold for pharmacomodulation, making β-phenylalanine a cornerstone for designing novel peptidomimetics, β-lactams, and other bioactive molecules.[2]

The synthesis of β-phenylalanine remains a topic of significant interest, with numerous methods developed for its preparation.[1] Among the most practical and scalable approaches are those that begin with benzaldehyde, an inexpensive aromatic aldehyde that serves as the foundational phenyl-bearing electrophile. This guide will focus on the most reliable and well-documented of these synthetic routes.

Section 2: The Rodionov-Johnson Reaction: A Direct, One-Pot Condensation

The Rodionov-Johnson reaction, a variation of the Knoevenagel condensation, is a classical and highly effective method for the synthesis of β-amino acids from aldehydes.[2] It remains one of the most widely utilized pathways for accessing β-phenylalanine, including in industrial processes, due to its operational simplicity.[2]

Mechanistic Principles & Causality

The reaction proceeds via a one-pot, three-component condensation of benzaldehyde, malonic acid, and an ammonia source, typically ammonium acetate in a protic solvent like ethanol.

-

Step 1: Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between benzaldehyde and malonic acid to form benzylidenemalonic acid. The acetate ion acts as the base, deprotonating the acidic methylene protons of malonic acid to generate a nucleophilic enolate.

-

Step 2: Decarboxylation: Upon heating, the unstable benzylidenemalonic acid readily undergoes decarboxylation to yield cinnamic acid.

-

Step 3: Michael Addition: Ammonia, liberated from the ammonium acetate, then acts as a nucleophile in a conjugate (Michael) addition to the α,β-unsaturated system of cinnamic acid. This step forms the crucial C-N bond at the β-position, yielding the final DL-β-phenylalanine product.

The choice of ammonium acetate is critical; it conveniently serves as both the base catalyst for the initial condensation and the nucleophilic ammonia source for the final addition step. The thermal conditions (reflux) are necessary to overcome the activation energy for both the condensation and the decarboxylation steps.

Experimental Workflow: Rodionov-Johnson Synthesis

The following diagram outlines the logical flow of the synthesis, from starting materials to the final purified product.

Caption: Workflow for the Rodionov-Johnson synthesis of DL-β-Phenylalanine.

Detailed Experimental Protocol

Materials:

-

Benzaldehyde

-

Malonic Acid

-

Ammonium Acetate

-

Ethanol (95% or absolute)

-

Deionized Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid (1.0 eq), ammonium acetate (2.0 eq), and 95% ethanol.

-

Stir the mixture until the solids are mostly dissolved.

-

Add benzaldehyde (1.0 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1-2 hours to facilitate precipitation.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the crude product sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and by-products.

-

For purification, recrystallize the crude solid from hot water or an ethanol/water mixture.

-

Dry the resulting white crystalline product, DL-β-phenylalanine, under vacuum.

Data Presentation: Rodionov-Johnson Reaction

| Parameter | Value/Range | Rationale/Comment |

| Molar Ratio | Benzaldehyde:Malonic Acid:NH₄OAc (1 : 1 : 2) | Excess ammonium acetate drives the reaction equilibrium. |

| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |

| Temperature | ~80-90 °C (Reflux) | Required for condensation and decarboxylation steps. |

| Reaction Time | 4 - 8 hours | Varies with scale; monitor by TLC for completion. |

| Typical Yield | 40 - 60% | Yields are often moderate due to competing side reactions.[2] |

| By-products | Cinnamic acid, Diacid derivatives | Can be minimized with optimized conditions and removed during workup.[2] |

Section 3: Mannich-Type Reactions: A Three-Component Assembly

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that constructs a β-amino carbonyl compound from an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound.[4][5] This strategy provides a versatile entry to precursors that can be readily converted to β-phenylalanine.

Mechanistic Principles & Causality

The reaction is a three-component, one-pot process that hinges on the formation of a key electrophilic intermediate, the Eschenmoser salt-like iminium ion.

-

Step 1: Iminium Ion Formation: Benzaldehyde reacts with an amine (e.g., ammonia or an aniline derivative) under acidic or basic conditions to form a Schiff base or, more accurately, a protonated iminium ion. This ion is a highly reactive electrophile.

-

Step 2: Enol/Enolate Formation: A carbonyl compound with an α-hydrogen (e.g., acetophenone, diethyl malonate) tautomerizes to its enol form or is deprotonated to form an enolate. This species is the key nucleophile.

-

Step 3: Nucleophilic Attack: The enol/enolate attacks the electrophilic carbon of the iminium ion, forming a new C-C bond and generating the β-amino carbonyl backbone.

The choice of catalyst is crucial. Lewis acids or protic acids can be used to activate the aldehyde and promote imine formation.[6] The specific choice of the enolizable component determines the nature of the immediate product; using diethyl malonate, for example, yields a diester that can be hydrolyzed and decarboxylated to afford the target β-amino acid.

Reaction Mechanism: Mannich-Type Synthesis

The following diagram illustrates the fundamental steps of the acid-catalyzed Mannich reaction.

Caption: Mechanism of the Mannich reaction for β-amino acid synthesis.

Detailed Experimental Protocol (via Diethyl Malonate)

Materials:

-

Benzaldehyde

-

Diethyl Malonate

-

Aniline (or other amine)

-

Ethanol

-

Catalyst (e.g., Sulfated MCM-41, or a simple acid/base)[6]

-

Hydrochloric Acid (for hydrolysis)

Procedure:

-

Mannich Condensation: In a suitable flask, dissolve benzaldehyde (1.0 eq) and aniline (1.0 eq) in ethanol. Add a catalytic amount of a suitable catalyst.

-

Add diethyl malonate (1.1 eq) to the mixture.

-

Reflux the reaction for 5-8 hours, monitoring for the consumption of starting materials by TLC.[6]

-

Upon completion, cool the reaction and remove the solvent under reduced pressure. The resulting crude product is the diethyl 2-(phenyl(phenylamino)methyl)malonate. This intermediate can be purified by column chromatography if necessary.

-

Hydrolysis and Decarboxylation: To the crude intermediate, add 6M hydrochloric acid and heat the mixture to reflux for 8-12 hours. This step hydrolyzes both ester groups and the N-phenyl group (if aniline was used) and induces decarboxylation of the resulting malonic acid derivative.

-

Cool the acidic solution and neutralize it carefully with a base (e.g., ammonium hydroxide) to the isoelectric point of β-phenylalanine to precipitate the product.

-

Filter, wash, and dry the final DL-β-phenylalanine product.

Data Presentation: Three-Component Mannich Reaction

| Reactant/Catalyst | Role | Rationale/Comment |

| Benzaldehyde | Electrophile | Provides the phenyl group and aldehyde functionality. |

| Amine (e.g., Aniline) | Nitrogen Source | Forms the intermediate iminium ion. |

| Diethyl Malonate | Nucleophile (Enolate Precursor) | Provides the Cα-COOH backbone after hydrolysis. |

| Catalyst (e.g., Acid) | Promoter | Accelerates the rate-limiting iminium ion formation. |

| Typical Yield | 70 - 95% (for β-amino carbonyl) | The initial condensation is often high-yielding.[6] |

Section 4: Conclusion and Future Perspectives

The synthesis of DL-β-phenylalanine from benzaldehyde is most effectively achieved through robust and well-established methods like the Rodionov-Johnson and Mannich reactions. These pathways offer reliable access to this valuable building block using inexpensive starting materials.

The primary limitation of these classical methods is the lack of stereocontrol, invariably producing a racemic mixture that requires subsequent resolution to isolate the desired single enantiomer. Modern synthetic efforts are increasingly focused on developing asymmetric variants of these reactions. The use of chiral catalysts, biocatalysis with enzymes like phenylalanine amino mutase (PAM), and the development of novel metal-free and green methodologies are at the forefront of current research.[1][2][3] These new approaches aim to provide direct, cost-effective, and sustainable access to enantiomerically pure β-phenylalanine, further expanding its utility in the synthesis of next-generation therapeutics.

Section 5: References

-

D'Hondt, M., D'hooghe, M., & De Kimpe, N. (2022). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 65(13), 8737-8769. [Link]

-

D'Hondt, M., D'hooghe, M., & De Kimpe, N. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Medicinal Chemistry Research, 33(5), 1-32. [Link]

-

El-Faham, A., & El-Sayed, R. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24699-24720. [Link]

-

Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Gillespie, H. B., & Snyder, H. R. (1943). dl-β-Phenylalanine. Organic Syntheses, Coll. Vol. 2, p.489. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

-

Santhi, V., & Rao, T. S. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering, 2(5), 209-212. [Link]

-

chemeurope.com. (n.d.). Erlenmeyer-Plöchl azlactone and amino acid synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of β-amino ketones, aldehydes and derivatives. Retrieved from [Link]

-

Palomo, C., Oiarbide, M., & García, J. M. (2004). Current progress in the asymmetric Mannich reaction. Chemical Society Reviews, 33(2), 65-75. [Link]

-

Singh, G., & Kumar, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1), 1-10. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]

- 5. β-Amino ketone synthesis by addition [organic-chemistry.org]

- 6. ijitee.org [ijitee.org]

An In-Depth Technical Guide to the Chemical Properties and Stability of DL-beta-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-beta-phenylalanine, a non-proteinogenic β-amino acid, is a crucial building block in the synthesis of various biologically active molecules and pharmaceutical compounds. A thorough understanding of its chemical properties and stability profile is paramount for ensuring the quality, safety, and efficacy of drug substances and products containing this moiety. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound and outlines a systematic approach to evaluating its stability under conditions relevant to pharmaceutical development. Drawing upon established principles of forced degradation and analytical method development, this document serves as a vital resource for researchers and formulation scientists.

Introduction: The Significance of this compound in Pharmaceutical Development

This compound, the racemic mixture of 3-amino-3-phenylpropanoic acid, represents a significant structural motif in medicinal chemistry. Unlike its α-amino acid counterpart, the β-isomeric form imparts unique conformational constraints and increased resistance to proteolytic degradation in peptide-based therapeutics[1]. This enhanced stability makes β-amino acids, including this compound, attractive components for the design of novel drugs with improved pharmacokinetic profiles.

The journey from a promising molecule to a marketed drug product is contingent upon a rigorous understanding of its intrinsic properties. For this compound, this necessitates a deep dive into its chemical characteristics and a thorough evaluation of its stability under various environmental stressors. Forced degradation studies, a cornerstone of pharmaceutical development as mandated by the International Council for Harmonisation (ICH) guidelines, are instrumental in this endeavor[2][3][4]. These studies are not merely a regulatory checkbox; they provide critical insights into the degradation pathways of a drug substance, facilitate the development of stability-indicating analytical methods, and inform the selection of appropriate storage conditions and packaging. This guide is designed to equip the research and drug development professional with the foundational knowledge and practical frameworks to comprehensively characterize the chemical properties and stability of this compound.

Physicochemical Properties of this compound

A precise understanding of the physicochemical properties of this compound is the bedrock upon which stable formulation design is built. These intrinsic characteristics govern its behavior in various solvent systems and its solid-state properties, both of which have profound implications for drug product performance.

Structural and General Properties

This compound is characterized by a phenyl group attached to the β-carbon of an alanine backbone. This structure confers a combination of aromatic and amino acid properties.

| Property | Value | Source |

| Chemical Name | 3-amino-3-phenylpropanoic acid | PubChem |

| Synonyms | DL-β-Aminohydrocinnamic acid, DL-3-Amino-3-phenylpropionic acid | PubChem |

| Molecular Formula | C₉H₁₁NO₂ | PubChem |

| Molecular Weight | 165.19 g/mol | PubChem |

| CAS Number | 614-19-7 | PubChem |

| Appearance | White to off-white crystalline powder | Sigma-Aldrich |

| Melting Point | Approximately 222 °C (with decomposition) | Scientific Instrument Services |

Solubility Profile

The solubility of this compound is a critical parameter for the development of both oral and parenteral dosage forms. As an amino acid, its solubility is significantly influenced by pH due to its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group.

-

Aqueous Solubility: this compound is sparingly soluble in water. Its solubility is lowest at its isoelectric point (pI) and increases in both acidic and alkaline conditions due to the formation of the cationic and anionic species, respectively.

-

Organic Solubility: It is generally poorly soluble in nonpolar organic solvents. Solubility in polar organic solvents like ethanol and methanol is limited but can be enhanced in aqueous mixtures of these solvents.

-

pH-Dependent Solubility: The principle behind pH-adjusted solubility lies in the protonation and deprotonation of the functional groups. At low pH, the amino group is protonated (-NH₃⁺), increasing solubility. At high pH, the carboxylic acid group is deprotonated (-COO⁻), also enhancing solubility. This behavior is fundamental in designing liquid formulations and in understanding its dissolution characteristics in the gastrointestinal tract.

Dissociation Constants (pKa)

The pKa values dictate the ionization state of the molecule at a given pH and are crucial for predicting its solubility, absorption, and interaction with other molecules.

| pKa Value | Approximate Value | Functional Group |

| pKa₁ | ~3.5 - 4.5 | Carboxylic Acid (-COOH) |

| pKa₂ | ~9.0 - 10.0 | Amino Group (-NH₂) |

Note: These are estimated values for a β-amino acid and experimental determination is recommended for precise formulation development.

Solid-State Properties: Polymorphism

The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its stability, dissolution rate, and manufacturability. While specific studies on this compound polymorphism are not abundant, the closely related L-phenylalanine is known to exhibit multiple polymorphic forms. This suggests a high probability of polymorphism in the racemic mixture.

Causality in Experimental Choice: The potential for polymorphism necessitates a thorough solid-state characterization using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). Identifying the most stable polymorph is critical to prevent phase transitions during storage, which could alter the drug product's performance.

Spectroscopic Profile

The spectroscopic fingerprint of this compound is essential for its identification and quantification.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the amino and carboxylic acid functional groups, as well as the aromatic phenyl ring. Key peaks would include N-H stretching, C=O stretching of the carboxylic acid, and C=C stretching of the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation. The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methine proton at the β-carbon, and the diastereotopic methylene protons of the ethyl group.

-

Ultraviolet (UV) Spectroscopy: The phenyl group imparts a characteristic UV absorbance with a maximum around 257 nm, which is useful for quantification by HPLC-UV.

Chemical Stability and Forced Degradation Studies

A comprehensive forced degradation study is essential to elucidate the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following sections outline a proposed strategy based on ICH guidelines and the known chemistry of β-amino acids and phenylalanine derivatives.

Rationale for Forced Degradation

The objective of a forced degradation study is to intentionally degrade the sample to an appropriate extent (typically 5-20%) under a variety of stress conditions to:

-

Identify potential degradation products.

-

Elucidate degradation pathways.

-

Demonstrate the specificity of the analytical method in separating the parent drug from its degradants.

-

Inform formulation and packaging development to mitigate degradation.

The choice of stress conditions is designed to mimic the potential environmental exposures a drug product might encounter during its lifecycle, albeit under accelerated conditions[2][3][4].

Caption: Predicted pathways for the oxidative degradation of this compound.

-

Conditions: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][5]

-

Predicted Pathway: The aromatic ring of phenylalanine is a chromophore that absorbs UV light. This can lead to the formation of excited states that can undergo various reactions, including photo-oxidation. Similar to oxidative degradation, hydroxylation of the phenyl ring is a likely outcome. Radical-mediated reactions can also lead to cleavage of the side chain.

-

Potential Products: Hydroxylated derivatives, and potentially products of side-chain cleavage such as phenylacetic acid or benzaldehyde.

-

Conditions: Exposure to dry heat at temperatures significantly above accelerated storage conditions (e.g., 80-105 °C).

-

Predicted Pathway: At high temperatures, decarboxylation (loss of CO₂) and deamination (loss of NH₃) are common degradation pathways for amino acids.

-

Potential Products:

-

Phenylethylamine: From decarboxylation.

-

Cinnamic acid: From deamination.

-

Further degradation could lead to styrene , toluene , and benzene .

-

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying this compound and detecting its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable approach.

Method Development Strategy

The goal is to achieve adequate separation between the main peak of this compound and all potential degradation product peaks.

-

Column Selection: A C18 column is a good starting point due to the hydrophobicity of the phenyl group.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization and retention of the analyte. A pH around 2.5-3.5 is often effective for retaining the protonated form of the amino acid.

-

Detection: UV detection at the absorbance maximum of the phenyl ring (around 257 nm) should provide good sensitivity. A photodiode array (PDA) detector is highly recommended as it allows for peak purity analysis, ensuring that the main peak is not co-eluting with any degradants.

-

Gradient Elution: A gradient elution program, where the proportion of the organic modifier is increased over time, is likely necessary to elute both the polar degradation products and the more hydrophobic parent compound within a reasonable run time.

Proposed Starting HPLC Conditions

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for aromatic compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Controls ionization and provides good peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for RP-HPLC. |

| Gradient | 5% B to 95% B over 20 minutes | To elute a range of polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Detection Wavelength | 257 nm (with PDA for peak purity) | Absorbance maximum of the phenyl group. |

| Injection Volume | 10 µL | Standard injection volume. |

Method Validation

Once the method is developed and optimized using the stressed samples, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Excipient Compatibility

During preformulation, it is essential to assess the compatibility of this compound with common pharmaceutical excipients. Potential interactions can compromise the stability of the final drug product.

-

Common Excipients to Evaluate:

-

Fillers/Diluents: Microcrystalline cellulose, lactose, dicalcium phosphate.

-

Binders: Povidone, hydroxypropyl methylcellulose (HPMC).

-

Disintegrants: Croscarmellose sodium, sodium starch glycolate.

-

Lubricants: Magnesium stearate.

-

Buffering agents and solubilizers for liquid formulations.

-

-

Experimental Approach: Binary mixtures of this compound and each excipient (typically in a 1:1 ratio) are prepared and stored under accelerated stability conditions (e.g., 40 °C/75% RH). Samples are analyzed at initial and subsequent time points using the stability-indicating HPLC method to check for the appearance of new degradation products or a significant loss of the parent compound. Thermal analysis techniques like DSC can also be employed to detect potential interactions.

-

Potential Incompatibilities: The primary amine group of β-phenylalanine could potentially undergo Maillard reactions with reducing sugars like lactose, especially in the presence of heat and moisture.

Conclusion and Future Perspectives

This compound is a molecule of significant interest in modern drug discovery. A comprehensive understanding of its chemical properties and stability is not an academic exercise but a fundamental requirement for successful and compliant pharmaceutical development. This guide has provided a framework for this characterization, from its basic physicochemical properties to a detailed strategy for forced degradation studies and the development of a stability-indicating analytical method. While specific experimental data on the degradation of this compound is not extensively published, the principles outlined here, based on the known chemistry of related molecules and regulatory expectations, provide a robust starting point for any investigation. Future work should focus on conducting these experimental studies to confirm the predicted degradation pathways and to fully validate analytical methods. Such data will be invaluable for the formulation of stable, safe, and effective medicines containing this important β-amino acid.

References

- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003.

- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.

- Hidalgo, F. J., & Zamora, R. (2019). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry X, 2, 100037.

- ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996.

- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.

- ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005.

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-alanine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. usp.org [usp.org]

The Rising Therapeutic Tide: A Technical Guide to the Biological Activities of Novel β-Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the burgeoning field of β-phenylalanine derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. Possessing unique structural advantages over their α-amino acid counterparts, these derivatives offer enhanced stability and a modular scaffold ripe for medicinal chemistry innovation. We will delve into their synthesis, diverse biological activities, and the intricate mechanisms that underpin their therapeutic potential, offering both field-proven insights and detailed methodologies for their evaluation.

The β-Phenylalanine Scaffold: A Foundation for Innovation

β-Phenylalanine derivatives (β-PADs) are non-proteinogenic amino acids that are gaining traction in drug discovery. Their defining feature is the placement of the amino group on the β-carbon relative to the carboxyl group. This seemingly subtle structural alteration confers significant advantages, including increased resistance to proteolytic degradation compared to natural α-amino acids, leading to improved bioavailability and in-vivo stability.[1] This inherent stability, combined with the vast potential for chemical modification of the phenyl ring, the amino group, and the carboxyl group, makes the β-phenylalanine scaffold a versatile platform for developing novel therapeutics.[1]

The synthesis of β-PADs has evolved significantly, with methods ranging from classical approaches like the Rodionow-Johnson reaction to more modern metallocatalytic, asymmetric, and biocatalytic strategies.[1] These advancements have enabled the creation of diverse libraries of enantiomerically pure β-PADs, which is crucial as the stereochemistry often dictates biological activity.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant area of investigation for novel β-phenylalanine derivatives is in oncology. These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines, often through the modulation of critical signaling pathways and the inhibition of key enzymes involved in tumor growth and survival.

Mechanism of Action: Inhibition of eEF2K and Modulation of S1PR1 Signaling

One of the key molecular targets for anticancer β-PADs is the eukaryotic elongation factor 2 kinase (eEF2K) .[1][2][3] eEF2K is an atypical protein kinase that is often overexpressed in various cancers, including breast cancer, and is associated with tumor resistance to chemotherapy.[1] By inhibiting eEF2K, these derivatives can disrupt protein synthesis in cancer cells, leading to apoptosis.

Another important mechanism involves the modulation of the sphingosine-1-phosphate receptor 1 (S1PR1) signaling pathway . While direct modulation of S1PR1 by β-phenylalanine derivatives is an area of ongoing research, the incorporation of sulphonamide and azole moieties, known to interact with such pathways, has yielded potent anticancer compounds. The S1PR1 pathway is implicated in cancer cell proliferation, migration, and survival.

Below is a conceptual diagram of the eEF2K inhibition pathway leading to apoptosis.

Caption: Inhibition of eEF2K by a β-phenylalanine derivative.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of novel β-phenylalanine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. The following table summarizes the reported activities of several promising derivatives.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 21l | Phenylalanine-based | MDA-MB-231 (Breast) | 12.6 | [2][3] |

| 21l | Phenylalanine-based | MDA-MB-436 (Breast) | 19.8 | [2][3] |

| Compound 10 | Phenylalanine-based | Xenograft Murine Breast Cancer | 12 to 20 | [1] |

| Compound 11 | 6-aryl-furo[2,3-d]pyrimidin-4-amine | EGFR expressing cells | 0.022 | [1] |

| Dipeptide 12 | Pseudopeptide | Proteasome inhibition | 1 | [1] |

| Tripeptide 13 | Pseudopeptide | Proteasome inhibition | 1 | [1] |

| Compound 14 | Pseudopeptide | Proteasome inhibition | 0.009 | [1] |

| Compound 15 | Pseudopeptide | Proteasome inhibition | 0.001 | [1] |

| Compound 5 | Sulphonamide-Pyrazole | A549 (Lung) | 10.67 ± 1.53 | [4] |

| Compound 5 | Sulphonamide-Pyrazole | C6 (Glioma) | 4.33 ± 1.04 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

β-phenylalanine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (for formazan solubilization)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the β-phenylalanine derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial and Antifungal Activities

β-Phenylalanine derivatives have also emerged as promising candidates in the fight against infectious diseases, exhibiting activity against a range of bacteria and fungi.[5] Natural products containing the β-PAD scaffold, such as Jaspamide, have known antifungal properties.[1]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of β-PADs is highly dependent on their chemical structure. For instance, studies on phenylalanine-based surfactants have shown that the length of the N-acyl chain significantly influences their antibacterial efficacy, with C12 and C14 derivatives being the most potent.[6] The presence of aromatic groups also appears to enhance antimicrobial activity.[6] Furthermore, the introduction of a thiomorpholine moiety and its subsequent oxidation to the S-oxide in certain phenylalanine amides has been shown to dramatically increase activity against Mycobacterium abscessus.[7]

Quantitative Analysis of Antimicrobial and Antifungal Activity

The potency of these derivatives is determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound Class | Organism | MIC (µM) | Reference |

| C₁₂-Phenylalanine Surfactant | Bacillus subtilis | 62-500 | [6] |

| C₁₄-Phenylalanine Surfactant | Staphylococcus aureus | 62-500 | [6] |

| Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide | Mycobacterium abscessus | 6.25 - 12.5 | [7] |

| S-oxide derivative | Mycobacterium abscessus | 0.78 | [7] |

| Dipeptide (S)-α-methyl-phenylalanine based | Penicillium aurantiogriseum | ~232 µg/mL | [8] |

| (S)-α-methyl-4-fluorophenylalanine | Penicillium aurantiogriseum | ~130 µg/mL | [8][9] |

| Beta-alanine derivative D14 | Candida albicans | 2.04 | [5] |

| Beta-alanine derivative D21 | Candida albicans | 1.74 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

β-phenylalanine derivative stock solution

-

96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the β-phenylalanine derivative in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-HIV Activity: Targeting Viral Entry

The β-phenylalanine scaffold has been successfully employed in the design of potent inhibitors of the Human Immunodeficiency Virus (HIV). A key target for these compounds is the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of R5-tropic HIV strains into host cells.[1]

Mechanism of Action: CCR5 Antagonism

By binding to the CCR5 co-receptor, β-PADs can allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby preventing viral entry and subsequent replication. The development of second-generation CCR5 antagonists based on the β-PAD scaffold has led to compounds with nanomolar potency.[1]

Quantitative Analysis of Anti-HIV Activity

The anti-HIV activity is typically evaluated by the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%.

| Compound ID | Target | Cell Line | EC₅₀ (µM) | Reference |

| Compound 16 | CCR5 | HIV-injured cells | 6.3 | [1] |

| Compound 17 | CCR5 | - | 0.003 | [1] |

| I-19 | HIV-1 Capsid | MT-4 | 2.53 | [10][11] |

| I-14 | HIV-2 Capsid | MT-4 | 2.30 | [10] |

Experimental Protocol: Anti-HIV Assay in MT-4 Cells

The MT-4 cell line is highly susceptible to HIV infection and exhibits a rapid cytopathic effect, making it suitable for screening anti-HIV compounds.[12]

Materials:

-

MT-4 cell line

-

HIV-1 strain (e.g., NL4-3)

-

Complete culture medium

-

β-phenylalanine derivative stock solution

-

Reagents for quantifying cell viability (e.g., MTT) or viral replication (e.g., p24 antigen ELISA)

Procedure:

-

Cell Culture: Maintain MT-4 cells in complete culture medium.

-

Infection and Treatment: Seed MT-4 cells in a 96-well plate. Pre-treat the cells with serial dilutions of the β-phenylalanine derivative for 1-2 hours before adding a standardized amount of HIV-1.

-

Incubation: Incubate the infected and treated cells for 4-5 days at 37°C in a 5% CO₂ atmosphere.

-

Endpoint Measurement: Assess the protective effect of the compound by measuring cell viability using the MTT assay, or quantify the inhibition of viral replication by measuring the p24 antigen concentration in the culture supernatant using an ELISA kit.

-

Data Analysis: Calculate the EC₅₀ value from the dose-response curve of viral inhibition.

Future Perspectives and Conclusion

The field of β-phenylalanine derivatives is a dynamic and rapidly evolving area of medicinal chemistry. The inherent advantages of the β-amino acid scaffold, coupled with sophisticated synthetic strategies, have paved the way for the discovery of novel compounds with significant therapeutic potential. The diverse biological activities, ranging from anticancer and antimicrobial to antiviral, underscore the versatility of this chemical class.

Future research will likely focus on the development of more potent and selective derivatives through structure-based drug design and combinatorial chemistry approaches. A deeper understanding of their mechanisms of action and pharmacokinetic profiles will be crucial for their translation into clinical candidates. The continued exploration of the vast chemical space offered by β-phenylalanine derivatives holds immense promise for addressing unmet medical needs.

The following diagram illustrates a general workflow for the discovery and evaluation of bioactive β-phenylalanine derivatives.

Caption: General workflow for β-phenylalanine derivative drug discovery.

References

-

Design, synthesis and structure-activity relationship of a focused library of β-phenylalanine derivatives as novel eEF2K inhibitors with apoptosis-inducing mechanisms in breast cancer. European Journal of Medicinal Chemistry. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Future Medicinal Chemistry. [Link]

-

Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus. Journal of Virological Methods. [Link]

-

The experiment was performed under the optimized assay conditions and the IC50 calculated from the concentration-response curve of A484954 is 0.23µmol/L. RLU, relative luminescence unit. ResearchGate. [Link]

-

A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors. Antiviral Research. [Link]

-

Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation. Molecules. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti. [Link]

-

Dot Language (graph based diagrams). Medium. [Link]

-

Drawing graphs with dot. MIT. [Link]

-

Antifungal activity results for L-phenylalanine, L-tyrosine and 3° amine compounds 4-24. ResearchGate. [Link]

-

IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. ResearchGate. [Link]

-

Table 1 IC 50 values of derivatives against cancer cells and relative... ResearchGate. [Link]

-

Effect of Phenylalanine–Arginine Beta-Naphthylamide on the Values of Minimum Inhibitory Concentration of Quinolones and Aminoglycosides in Clinical Isolates of Acinetobacter baumannii. Antibiotics. [Link]

-

Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules. [Link]

-

Anticancer properties (IC 50 values (μM)) of the most potent... ResearchGate. [Link]

-

DOT Language. Graphviz. [Link]

-

Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. European Journal of Medicinal Chemistry. [Link]

-

DOT language — Beginner. (Graph description language). Medium. [Link]

-

Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays. Virology Journal. [Link]

-

Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. [Link]

-

Create a Flowchart using Graphviz Dot. Medium. [Link]

-

(PDF) Effect of Phenylalanine–Arginine Beta-Naphthylamide on the Values of Minimum Inhibitory Concentration of Quinolones and Aminoglycosides in Clinical Isolates of Acinetobacter baumannii. ResearchGate. [Link]

-

Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. Pharmaceutics. [Link]

-

Drawing graphs with dot. Graphviz. [Link]

-

Targeted synthesis of dipeptides containing derivatives of (S)-phenylalanine and study of their antifungal activity. ResearchGate. [Link]

-

Quantitative structure-activity relationships studies of CCR5 inhibitors and toxicity of aromatic compounds using gene expression programming. European Journal of Medicinal Chemistry. [Link]

-

Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation. Molecules. [Link]

-

Targeted synthesis of dipeptides containing derivatives of (S)-phenylalanine and study of their antifungal activity. Pharmacia. [Link]

-

Building diagrams using graphviz. Chad's Blog. [Link]

-

Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. Molecules. [Link]

-

Free Graphviz / Dot online editor. DevTools daily. [Link]

-

Drawings as Code – DOT and Graphviz. Thejesh GN. [Link]

-

Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. Molecules. [Link]

-

Representative eEF2K inhibitors with the corresponding IC 50 values... ResearchGate. [Link]

-

Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Journal of Molecular Graphics and Modelling. [Link]

-

Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules. [Link]

-

A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Molecules. [Link]

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and structure-activity relationship of a focused library of β-phenylalanine derivatives as novel eEF2K inhibitors with apoptosis-inducing mechanisms in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeted synthesis of dipeptides containing derivatives of (S)-phenylalanine and study of their antifungal activity [pharmacia.pensoft.net]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Enzymatic Synthesis of DL-β-Phenylalanine: A Biocatalytic Approach to Chiral Amine Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Phenylalanine and its derivatives are critical chiral building blocks in the pharmaceutical industry, forming the backbone of numerous therapeutic agents, from peptidomimetics to blockbuster drugs like Taxol.[1][2] Traditional chemical synthesis routes to these compounds often suffer from drawbacks such as harsh reaction conditions, the need for protecting groups, and the generation of racemic mixtures that require challenging resolutions.[1] Biocatalysis has emerged as a powerful alternative, offering highly stereoselective transformations under mild, aqueous conditions. This guide provides a comprehensive technical overview of the primary enzymatic methods for the synthesis of β-phenylalanine, focusing on the mechanisms, practical applications, and process optimization strategies for transaminases, ammonia lyases, and hydantoinases.

The Ascendancy of Biocatalysis for β-Amino Acid Production

The unique structural properties of β-amino acids confer enhanced stability against proteolytic degradation when incorporated into peptide-based drugs, making them highly valuable scaffolds in medicinal chemistry.[1][2] Enzymatic synthesis provides a direct and elegant route to optically pure β-amino acids, circumventing many of the limitations of classical chemistry. The key advantages include:

-

High Enantioselectivity: Enzymes can distinguish between enantiomers or create a specific stereocenter with near-perfect precision, often exceeding 99% enantiomeric excess (ee).[1]

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous buffers at or near ambient temperature and pressure, reducing energy consumption and minimizing side-product formation.

-

Sustainability: As a "green chemistry" tool, enzymatic synthesis avoids the use of heavy metal catalysts and harsh organic solvents.[3]

This guide delves into the core enzyme classes utilized for this purpose, providing both the theoretical underpinning and practical methodologies for their application.

Core Enzymatic Strategies and Methodologies

Three principal enzyme classes have been successfully employed for the synthesis of β-phenylalanine: Transaminases, Phenylalanine Ammonia Lyases (and Aminomutases), and Hydantoinases. Each operates via a distinct mechanism, offering unique advantages for either kinetic resolution or asymmetric synthesis.

Transaminases (ATs): Masters of Asymmetric Amination

Aminotransferases, particularly ω-transaminases (ω-TAs), are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor.[3][4] This capability can be leveraged in two primary ways: the kinetic resolution of a racemic mixture or the direct asymmetric synthesis from a prochiral keto-acid.[5]

Causality of Mechanism: The PLP cofactor acts as a temporary carrier of the amino group. It first accepts the amine from a donor (e.g., isopropylamine, β-alanine), forming a pyridoxamine 5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the carbonyl acceptor (e.g., 3-oxo-3-phenylpropionic acid), regenerating the PLP and forming the new chiral amine.[3]

Key Enzymes and Applications: Several ω-TAs have been characterized for their activity towards β-amino acids. An aminotransferase from Variovorax paradoxus was found to be highly enantioselective for (S)-β-phenylalanine (E > 100), making it an excellent candidate for kinetic resolution.[4][6] This allows for the production of (R)-β-phenylalanine at >95% ee from the racemate.[6] Other notable enzymes have been sourced from Mesorhizobium sp. and Enhydrobacter aerosaccus.[1]

Caption: Transaminase strategies for β-phenylalanine synthesis.

| Enzyme Source | Strategy | Substrate(s) | Product | Specific Activity | Enantiomeric Excess (ee) | Ref |

| Variovorax paradoxus | Kinetic Resolution | rac-β-Phenylalanine | (R)-β-Phenylalanine | 17.5 U/mg⁻¹ (for S-enantiomer) | >95% | [4] |

| Mesorhizobium sp. | Kinetic Resolution | rac-β-Phenylalanine | (R)-β-Phenylalanine | Not Reported | High | [4] |

| Enhydrobacter aerosaccus | Kinetic Resolution | rac-β-Phenylalanine | (R)-β-Phenylalanine | Not Reported | >99% | [1] |

| Alcaligenes denitrificans | Asymmetric Synthesis | 3-Oxo-3-phenylpropionic acid | (S)-β-Phenylalanine | Not Reported | High | [1] |

This protocol is adapted from methodologies using recombinant E. coli to express ω-transaminases.

-

Cell Cultivation: Cultivate E. coli cells harboring the expression plasmid for the desired ω-transaminase in a suitable medium (e.g., LB with antibiotic) at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Enzyme Expression: Induce protein expression with IPTG (e.g., 0.1-1 mM final concentration) and continue cultivation at a reduced temperature (e.g., 20-25°C) for 12-16 hours.

-

Cell Harvesting & Preparation: Harvest cells by centrifugation (e.g., 5000 x g, 15 min, 4°C). Wash the cell pellet with a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) and resuspend to a final concentration of 50-100 mg/mL cell dry weight.

-

Biotransformation: In a temperature-controlled vessel, combine the cell suspension with the reaction components:

-

rac-β-Phenylalanine (e.g., 50 mM)

-

Pyruvate (amine acceptor, e.g., 75 mM)

-

PLP cofactor (e.g., 1 mM)

-

-

Reaction Execution: Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30-55°C) with gentle agitation.[4]

-

Monitoring & Analysis: Periodically withdraw aliquots. Stop the reaction by adding acid or by centrifugation to remove cells. Analyze the supernatant by chiral HPLC or GC to determine the concentration and enantiomeric excess of the remaining (R)-β-phenylalanine. The reaction is complete when the (S)-enantiomer is fully consumed.

-

Product Isolation: Remove cells by centrifugation. The product, (R)-β-phenylalanine, can be purified from the supernatant using standard techniques like ion-exchange chromatography.

Phenylalanine Ammonia Lyases (PAL) & Aminomutases (PAM): The Addition/Isomerization Route

Phenylalanine Ammonia Lyases (PALs) are enzymes that naturally catalyze the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[7] Crucially, this reaction is reversible. By operating with a high concentration of ammonia, the equilibrium can be shifted toward the synthetic direction, enabling the direct amination of cinnamic acid derivatives to produce β-phenylalanine.[8]

Phenylalanine Aminomutases (PAMs) catalyze the interconversion of α- and β-phenylalanine, a key step in the biosynthesis of Taxol.[9] Mechanistic studies have shown this reaction proceeds through a trans-cinnamic acid intermediate, meaning PAMs can also directly catalyze the addition of ammonia to cinnamic acids, making them functionally similar to PALs in a synthetic context.[9][10]

Causality of Mechanism: Both PAL and PAM utilize a unique 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) electrophilic cofactor, which is formed autocatalytically from an Ala-Ser-Gly motif in the enzyme's active site.[7][8] The MIO group activates the substrate for the addition or elimination of ammonia.

Process Optimization: The primary challenge for this route is the unfavorable reaction equilibrium. To achieve high conversions (70-80%), reaction conditions must be carefully optimized. This includes using very high concentrations of an ammonia source (e.g., 9-10 M ammonium carbonate/carbamate) at an alkaline pH (9.5-10.5). Enzyme immobilization and use in a continuous flow setup can further enhance productivity and catalyst reusability.[8]

Caption: Direct synthesis of (S)-β-phenylalanine via PAL/PAM.

This protocol describes a generalized workflow for continuous synthesis, a key strategy for overcoming equilibrium limitations.

-

Enzyme Immobilization: Covalently immobilize a suitable PAL (e.g., AvPAL from Anabaena variabilis) onto a solid support (e.g., commercially available epoxy resin beads). This enhances stability and allows for retention in a reactor. A typical procedure involves incubating the enzyme solution with the activated support for several hours.[8]

-

Reactor Setup: Pack the immobilized enzyme beads into a packed-bed reactor (PBR) column. Connect the column to a pump capable of delivering a continuous, controlled flow of the substrate solution. Maintain the column at the optimal reaction temperature (e.g., 37-40°C).[11]

-

Substrate Solution Preparation: Prepare a highly concentrated reaction buffer. For example, dissolve ammonium carbonate in water to achieve a final ammonia concentration of 9-10 M, adjusting the pH to ~10.0. Dissolve the trans-cinnamic acid derivative substrate in this buffer to the desired concentration (e.g., 50-100 mM).

-

Continuous Biotransformation: Pump the substrate solution through the PBR at a defined flow rate. The flow rate determines the residence time (contact time) of the substrate with the enzyme. A residence time of 20-60 minutes is often sufficient for high conversion.[8]

-

Product Collection & Analysis: Collect the effluent from the reactor outlet. The effluent contains the product, unreacted substrate, and buffer salts.

-

Monitoring: Analyze the collected fractions by HPLC to determine the conversion rate. The system can be run continuously for extended periods (e.g., >24 hours), demonstrating the robustness of the immobilized biocatalyst.[8]

-

Purification: The (S)-β-phenylalanine derivative can be purified from the effluent using techniques such as crystallization or chromatography after buffer removal.

The Modified Hydantoinase Process: Dynamic Kinetic Resolution

The "hydantoinase process" is a well-established industrial method for producing optically pure α-amino acids with a 100% theoretical yield.[12][13] This process has been adapted for the synthesis of β-amino acids by using 6-monosubstituted dihydropyrimidines as substrates instead of 5-monosubstituted hydantoins.[2][14]

Causality of Mechanism: This is a powerful multi-enzyme cascade that constitutes a dynamic kinetic resolution (DKR).

-

Racemization: A racemase continuously interconverts the (R)- and (S)-enantiomers of the starting dihydropyrimidine.

-

Enantioselective Hydrolysis: A dihydropyrimidinase (a type of hydantoinase) selectively hydrolyzes only one enantiomer (e.g., the S-enantiomer) to its corresponding N-carbamoyl-β-amino acid.[2]

-

Decarbamoylation: A specific N-carbamoyl-β-amino acid hydrolase (carbamoylase) removes the carbamoyl group to yield the final, optically pure β-amino acid.

Because the racemase constantly replenishes the enantiomer consumed by the hydantoinase, the reaction can theoretically proceed to 100% conversion to a single enantiomeric product.

Caption: Multi-enzyme cascade for β-amino acid synthesis.

This protocol focuses on the key hydrolysis step using a recombinant whole-cell catalyst, as demonstrated with hydantoinase from Arthrobacter crystallopoietes.[2]

-

Catalyst Preparation: Prepare recombinant E. coli cells expressing the dihydropyrimidinase gene as described in Protocol 1 (steps 1-3).

-

Substrate Synthesis: The starting material, 6-phenyldihydrouracil, must be chemically synthesized beforehand.

-

Biotransformation Setup: In a reaction vessel, suspend the prepared whole cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Reaction Initiation: Add the racemic 6-phenyldihydrouracil substrate to the cell suspension. A substrate concentration of 10-20 mM is a typical starting point.

-

Incubation: Maintain the reaction at the optimal temperature (e.g., 40-50°C) with agitation.

-

Monitoring: Track the degradation of the substrate and the formation of the N-carbamoyl-β-phenylalanine product over time (e.g., 24 hours) using reverse-phase HPLC.[2] A conversion of over 70% has been demonstrated for model substrates.[2]

-

Analysis and Next Steps: Upon completion, the N-carbamoyl product can be isolated and subsequently treated with a carbamoylase (or chemical hydrolysis) to yield the final β-phenylalanine product. Chiral HPLC can be used to confirm the enantioselectivity of the hydrolysis step.[2]

Conclusion and Future Perspectives

The enzymatic synthesis of β-phenylalanine has matured significantly, offering a robust and sustainable alternative to traditional chemical methods. Transaminases provide elegant routes for both kinetic resolution and direct asymmetric synthesis, while PALs and PAMs, especially when coupled with process intensification techniques like continuous flow, enable direct amination of readily available cinnamic acids. The modified hydantoinase process stands out as a highly efficient dynamic kinetic resolution with the potential for 100% theoretical yield.

Future progress in this field will be driven by:

-

Enzyme Discovery: Metagenomic screening will continue to uncover novel enzymes with enhanced stability, broader substrate scopes, and different stereoselectivities.

-

Protein Engineering: Directed evolution and rational design will be used to tailor existing enzymes for specific non-natural substrates, improve catalytic efficiency, and enhance stability under industrial process conditions.[15]

-

Cascade Biocatalysis: The design of one-pot, multi-enzyme cascades will become more sophisticated, allowing for the synthesis of complex β-amino acids from simple, inexpensive starting materials like glucose through engineered metabolic pathways in host organisms like E. coli.[16][17]

By integrating these advanced biocatalytic tools, researchers and drug development professionals can accelerate the discovery and scalable production of novel pharmaceuticals built upon the versatile β-phenylalanine scaffold.

References

- The Hydantoinase Process - Toward β-Amino Acids and Cell-free Reaction Systems. (2017). ChemBioEng Reviews.

-

Weiner, B., et al. (2011). Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus. Applied and Environmental Microbiology. [Link]

-

Ghandi, M., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry. [Link]

-

Grayson, J. I., et al. (2011). Development of a Commercial Process for (S)-β-Phenylalanine. Organic Process Research & Development. [Link]

-

Kopp, J., et al. (2015). Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids. AMB Express. [Link]

-

ResearchGate. (n.d.). Hydantoinase process for the synthesis of (R)-α-amino acids... [Diagram]. ResearchGate. [Link]

-

ResearchGate. (n.d.). A) Hydantoinase process for the synthesis of chiral D- or L-α-amino... [Diagram]. ResearchGate. [Link]

-

Schätzle, S., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied Microbiology and Biotechnology. [Link]

-

Festila, D. G., et al. (2021). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences. [Link]

-

Parmeggiani, F., et al. (2016). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition. [Link]

-

Wikipedia. (n.d.). Phenylalanine ammonia-lyase. Wikipedia. [Link]

-

Weiner, B., et al. (2011). Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus. ASM Journals. [Link]

-

Schätzle, S., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. PMC - NIH. [Link]

-

Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. [Link]

-

A Review on β-alanine Biosynthesis. (2022). Bio-protocol. [Link]

-

Wu, S., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Nature Communications. [Link]

-

Ito, T., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology. [Link]

-

Pan, X., et al. (2017). Chromosome Engineering To Generate Plasmid-Free Phenylalanine- and Tyrosine-Overproducing Escherichia coli Strains... Applied and Environmental Microbiology. [Link]

-

Pöchlauer, P., et al. (2020). Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme... Organic Process Research & Development. [Link]

-

Zhang, Y., et al. (2017). Enhancement of l-phenylalanine production in Escherichia coli by heterologous expression of Vitreoscilla hemoglobin. Biotechnology and Applied Biochemistry. [Link]

-

Doi, T., et al. (2003). Automatic synthesis of L-[beta-11C]amino acids using an immobilized enzyme column. Applied Radiation and Isotopes. [Link]

-

Feng, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. [Link]

-

van Rantwijk, F., & Sheldon, R. A. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]

-

Szymanski, W., et al. (2009). Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase‐Catalysed Amination of Cinnamic Acid Derivatives. Advanced Synthesis & Catalysis. [Link]

-

McCollum, C., et al. (2024). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. bioRxiv. [Link]

-

Liu, L., et al. (2018). Construction of recombinant Escherichia coli for production of L-phenylalanine-derived compounds. ResearchGate. [Link]

-

Horvat, G., & Cluzeau, J. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]

-

Hou, M., et al. (2023). Construction of Recombinant Escherichia coli with a High L-Phenylalanine Production Yield from Glucose. MDPI. [Link]

-

Li, X., et al. (2021). Genetic engineering of Escherichia coli to improve L-phenylalanine production. Microbial Cell Factories. [Link]

-

Szymanski, W., et al. (2009). Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase‐Catalysed Amination of Cinnamic Acid Derivatives. Semantic Scholar. [Link]

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical synthesis and enzymatic, stereoselective hydrolysis of a functionalized dihydropyrimidine for the synthesis of β-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical Properties and Crystal Structure of a β-Phenylalanine Aminotransferase from Variovorax paradoxus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Synthesis of Enantiopure α‐ and β‐Amino Acids by Phenylalanine Aminomutase‐Catalysed Amination of Cinnamic Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Advances in Enzymatic Synthesis of D-Amino Acids [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of DL-beta-Phenylalanine in Organic Solvents: A Technical Guide for Researchers